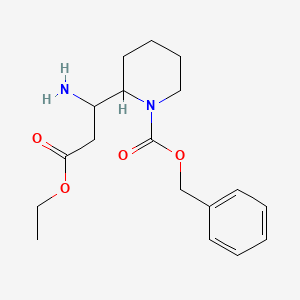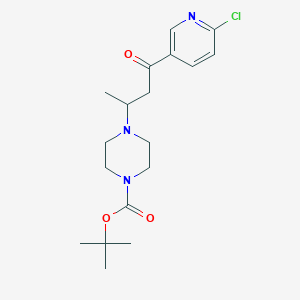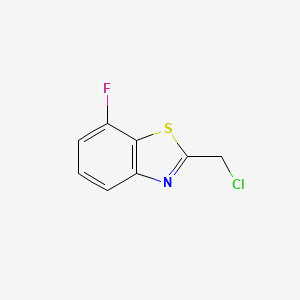
2-(Chloromethyl)-7-fluoro-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-7-fluoro-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a chloromethyl group at the 2-position and a fluorine atom at the 7-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-fluoro-1,3-benzothiazole typically involves the chloromethylation of 7-fluoro-1,3-benzothiazole. One common method includes the reaction of 7-fluoro-1,3-benzothiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions, often at elevated temperatures to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of environmentally friendly catalysts and solvents is often considered to reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-7-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form the corresponding benzothiazoline derivatives.
Electrophilic Aromatic Substitution: The fluorine atom on the benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted benzothiazoles with various functional groups replacing the chlorine atom.
Oxidation: Products include benzothiazole sulfoxides and sulfones.
Reduction: Products include benzothiazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-7-fluoro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique photophysical properties.
Medicine: It is investigated for its potential as an anticancer agent, antimicrobial agent, and in the treatment of various diseases.
Industry: The compound is used in the synthesis of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-7-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may inhibit or activate specific signaling pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-1,3-benzothiazole: Lacks the fluorine atom at the 7-position, which may affect its reactivity and biological activity.
7-Fluoro-1,3-benzothiazole: Lacks the chloromethyl group, which limits its ability to undergo nucleophilic substitution reactions.
2-(Chloromethyl)-1,3-benzoxazole: Contains an oxygen atom instead of sulfur in the heterocyclic ring, leading to different chemical properties and reactivity.
Uniqueness
2-(Chloromethyl)-7-fluoro-1,3-benzothiazole is unique due to the presence of both the chloromethyl and fluorine substituents, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical transformations and a wide range of applications in various fields.
Eigenschaften
Molekularformel |
C8H5ClFNS |
|---|---|
Molekulargewicht |
201.65 g/mol |
IUPAC-Name |
2-(chloromethyl)-7-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C8H5ClFNS/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2 |
InChI-Schlüssel |
YDUXATWAZLYOBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)SC(=N2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


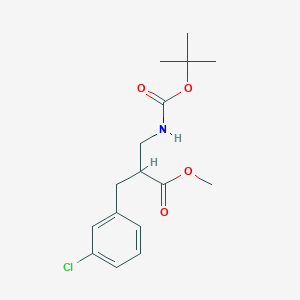
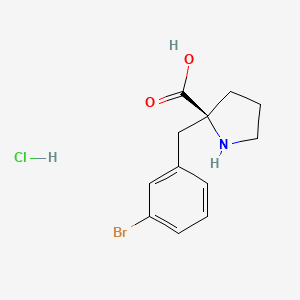
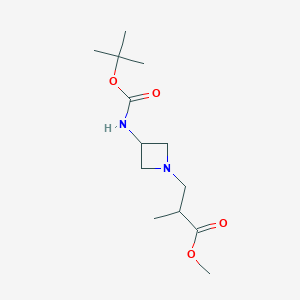
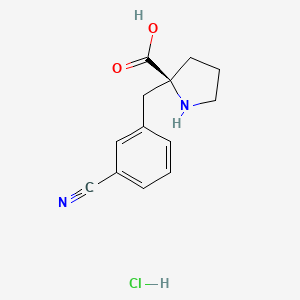
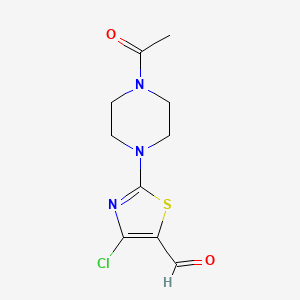
![2',6'-Dibromospiro[cyclopentane-1,9'-fluorene]](/img/structure/B1500207.png)
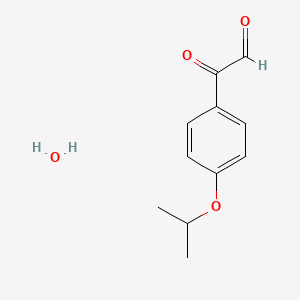
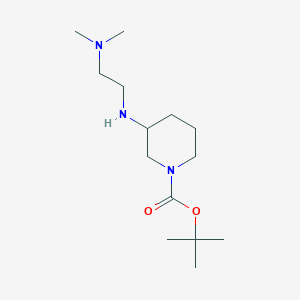
![1-[2-Amino-1-(2-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1500215.png)
![2',6'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B1500217.png)

![2-Chloro-N,N-dimethyl-2-[2-(4-nitrophenyl)hydrazono]acetamide](/img/structure/B1500220.png)
